molecular formula C4H7ClO2S B2597791 2-Methylprop-2-ene-1-sulfonyl chloride CAS No. 14568-34-4

2-Methylprop-2-ene-1-sulfonyl chloride

Cat. No. B2597791
CAS RN: 14568-34-4
M. Wt: 154.61
InChI Key: DWAZFVPADZFXAQ-UHFFFAOYSA-N
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Description

2-Methylprop-2-ene-1-sulfonyl chloride is a synthetic compound that has been widely used in scientific research. It is also known as mesyl chloride or methanesulfonyl chloride. This compound is a colorless liquid that has a pungent odor. It is used as a reagent in organic synthesis and is also used to prepare mesylates, which are important intermediates in organic chemistry.

Scientific Research Applications

Catalysis and Synthesis

2-Methylprop-2-ene-1-sulfonyl chloride has been utilized in palladium-catalyzed desulfinylative C–C allylation reactions with Grignard reagents and enolates. This process involves the formation of neopentyl alk-2-ene sulfonates, and the regioselectivity of the reactions can be manipulated based on the catalyst used (Volla, Dubbaka, & Vogel, 2009).

Organic Synthesis and Isomerization

2-Methylprop-2-ene-1-sulfonyl fluorides, prepared via reactions with methallylsilanes and sulfur dioxide, have shown applications in the synthesis of 1-aryl-3-methyl-1,3-dienes and their low-temperature isomerization. This chemical process is significant for the formation of specific organic compounds, particularly in the field of organic synthesis (Dubbaka & Vogel, 2005).

Cross-Coupling Reactions

In the field of carbon-carbon cross-coupling reactions, 2-methylprop-2-ene-1-sulfonyl chloride has been employed. It has been demonstrated to be effective in forming C-C double bonds using sulfonyl derivatives, particularly in reactions involving the oxyallylation cascades. This showcases its utility in complex organic synthesis processes (Dubbaka, 2005).

Iron-Catalyzed Reactions

This chemical has also been used in iron-catalyzed desulfinylative cross-coupling reactions with different Grignard reagents, proving its versatility in catalysis. The process involves the synthesis of alk-2-enesulfonyl chlorides and the exploration of their regioselectivity and scope in various allylation reactions (Volla, Marković, Dubbaka, & Vogel, 2009).

Annuloselectivity and Stereoselectivity in Organic Chemistry

2-Methylprop-2-ene-1-sulfonyl chloride influences the annuloselectivity and stereoselectivity in sulfa-Staudinger cycloadditions, a key reaction in organic chemistry. This impact is particularly pronounced with various substituents, affecting the outcomes of reactions involving imines and sulfonyl chlorides (Yang, Chen, & Xu, 2015).

properties

IUPAC Name

2-methylprop-2-ene-1-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7ClO2S/c1-4(2)3-8(5,6)7/h1,3H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWAZFVPADZFXAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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